N'-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with a chloro and nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of the study .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chloro-3-nitrobenzylidene)acetohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-2,4-dihydroxybenzohydrazide
Uniqueness
N’-(4-Chloro-3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may lack the pyrazole ring or have different substituents, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H12ClN5O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN5O3/c18-13-7-6-11(8-16(13)23(25)26)10-19-22-17(24)15-9-14(20-21-15)12-4-2-1-3-5-12/h1-10H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
PKDHCHCNYIACRA-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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